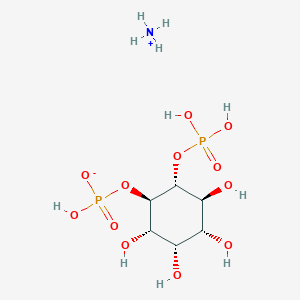
D-Myo-inositol 4,5-bis-phosphate ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Myo-inositol 4,5-bis-phosphate ammonium salt: is a chemical compound with the empirical formula C6H14O12P2•xNH3 and a molecular weight of 340.12 g/mol . It is a derivative of inositol, a carbohydrate that plays a crucial role in cellular signaling and regulation. This compound is particularly significant in the study of phosphoinositide metabolism and signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Myo-inositol 4,5-bis-phosphate ammonium salt typically involves the phosphorylation of inositol. The process begins with the protection of hydroxyl groups on inositol, followed by selective phosphorylation at the 4 and 5 positions. The final step involves deprotection and purification to obtain the desired compound .
Industrial Production Methods: : Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions involving this compound are rare due to the stability of the phosphate groups.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under mild conditions to introduce new functional groups.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with higher oxidation states, while substitution reactions can introduce various functional groups to the inositol ring .
Scientific Research Applications
Chemistry: : D-Myo-inositol 4,5-bis-phosphate ammonium salt is used as a precursor in the synthesis of more complex inositol phosphates and phosphoinositides. It is also employed in studies of phosphorylation and dephosphorylation mechanisms.
Biology: : In biological research, this compound is crucial for studying signal transduction pathways, particularly those involving phosphoinositides. It helps in understanding the role of inositol phosphates in cellular processes such as cell growth, differentiation, and apoptosis .
Medicine: : In medical research, this compound is used to investigate its potential therapeutic effects. It is studied for its role in regulating insulin signaling and its potential use in treating metabolic disorders.
Industry: : While its industrial applications are limited, the compound is used in the production of specialized reagents and in the development of biochemical assays.
Mechanism of Action
D-Myo-inositol 4,5-bis-phosphate ammonium salt exerts its effects by participating in the phosphoinositide signaling pathway. It acts as a substrate for phospholipase C, which hydrolyzes it to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium triggers various downstream signaling events, affecting cellular processes such as metabolism, growth, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
D-Myo-inositol 1,4,5-tris-phosphate trisodium salt: Similar in structure but with an additional phosphate group at the 1 position.
L-α-Phosphatidyl-D-myo-inositol-4,5-bisphosphate, triammonium salt: A phospholipid derivative with similar signaling functions.
D-Myo-inositol 1,3,4,5-tetrakis (phosphate) ammonium salt: Contains an additional phosphate group at the 3 position.
Uniqueness: : D-Myo-inositol 4,5-bis-phosphate ammonium salt is unique due to its specific phosphorylation pattern, which makes it a critical intermediate in the phosphoinositide signaling pathway. Its ability to be selectively hydrolyzed by phospholipase C distinguishes it from other inositol phosphates .
Properties
Molecular Formula |
C6H17NO12P2 |
|---|---|
Molecular Weight |
357.15 g/mol |
IUPAC Name |
azanium;[(1R,2S,3S,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.H3N/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;/h1-10H,(H2,11,12,13)(H2,14,15,16);1H3/t1-,2+,3-,4-,5+,6+;/m0./s1 |
InChI Key |
SGJUQYWLNXRPQO-BPYBYLIXSA-N |
Isomeric SMILES |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)[O-])O)O)O.[NH4+] |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)[O-])O)O)O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)








